N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide
Overview
Description
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring substituted with chlorine and cyano groups, and a benzamide moiety substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thiourea derivative under acidic conditions.
Introduction of Chlorine and Cyano Groups:
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4-difluoroaniline with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the thiazole ring with the benzamide moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and cyano groups on the thiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide can be compared with other similar compounds, such as:
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine atoms.
4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide: Similar structure but with a bromine atom instead of fluorine atoms.
N-[(3S)-1-(4-Chloro-5-cyano-1,3-thiazol-2-yl)-3-pyrrolidinyl]-1-fluorocyclohexanecarboxamide: Similar thiazole ring but with different substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-3,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF2N3OS/c12-9-8(4-15)19-11(16-9)17-10(18)5-1-2-6(13)7(14)3-5/h1-3H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGKVWVPFMJEPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC(=C(S2)C#N)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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